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Compound of Interest

Compound Name: 2-(Benzyloxy)butanal

Cat. No.: B12797497 Get Quote

Disclaimer: Direct experimental data for 2-(Benzyloxy)butanal is not readily available in the

public domain. The following information is a technical guide constructed from established

principles of organic chemistry and data from structurally related analogs. All quantitative data

should be considered as estimations.

Introduction
2-(Benzyloxy)butanal is an organic compound featuring a butanal backbone with a benzyloxy

substituent at the alpha-position. This structure combines the reactivity of an aldehyde with the

protective and modifying characteristics of a benzyl ether. While specific research on this

compound is limited, its chemical behavior can be inferred from the properties of its constituent

functional groups and analogous molecules. This guide provides a comprehensive overview of

the predicted chemical properties, potential synthetic routes, and expected reactivity of 2-
(Benzyloxy)butanal, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
The physical and chemical properties of 2-(Benzyloxy)butanal are anticipated to be influenced

by its aldehyde and benzyloxy functionalities. The molecular weight and the presence of the

benzyl group suggest it is likely a liquid at room temperature with a relatively high boiling point.

Estimated Physicochemical Data
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The following table summarizes the estimated physicochemical properties of 2-
(Benzyloxy)butanal. These values are derived from data for butanal, 2-benzylbutanal, and

other benzyloxy-containing aldehydes.

Property Estimated Value Notes

Molecular Formula C₁₁H₁₄O₂ -

Molecular Weight 178.23 g/mol -

Boiling Point ~230-250 °C
Estimated based on related

structures.

Density ~1.0 g/mL
Similar to other aromatic

ethers and aldehydes.

Solubility

Soluble in common organic

solvents (e.g., ethers,

chlorinated solvents, aromatic

hydrocarbons). Sparingly

soluble in water.

The hydrophobic benzyl and

butyl groups limit water

solubility.

Appearance Colorless to pale yellow liquid Typical for many aldehydes.

Synthesis and Experimental Protocols
The synthesis of 2-(Benzyloxy)butanal can be approached through several established

organic chemistry methodologies. The two most plausible routes are the benzylation of 2-

hydroxybutanal and the oxidation of 2-(benzyloxy)butan-1-ol.
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Proposed Synthetic Pathways for 2-(Benzyloxy)butanal

Route 1: Benzylation of 2-Hydroxybutanal Route 2: Oxidation of 2-(Benzyloxy)butan-1-ol

2-Hydroxybutanal

Base (e.g., NaH)

Deprotonation

2-(Benzyloxy)butanal

Nucleophilic Attack

Benzyl Bromide

2-(Benzyloxy)butan-1-ol

Mild Oxidizing Agent
(e.g., PCC, Swern)

Oxidation

2-(Benzyloxy)butanal

Click to download full resolution via product page

Caption: Proposed synthetic routes to 2-(Benzyloxy)butanal.

Detailed Experimental Protocol: Benzylation of 2-
Hydroxybutanal (Hypothetical)
This protocol is a hypothetical procedure based on standard Williamson ether synthesis.

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60%

dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Dissolve 2-hydroxybutanal

(1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via

the dropping funnel over 30 minutes.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional hour to ensure complete formation of the alkoxide.

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents)

dropwise.

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel.

Chemical Reactivity and Potential Transformations
The reactivity of 2-(Benzyloxy)butanal is dictated by the aldehyde and benzyloxy functional

groups.
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Key Chemical Reactions of 2-(Benzyloxy)butanal

Aldehyde Reactions Benzyloxy Group Reactions

2-(Benzyloxy)butanal

Oxidation
(e.g., KMnO4, H2CrO4)

Reduction
(e.g., NaBH4, LiAlH4)

Nucleophilic Addition
(e.g., Grignard, organolithium) Wittig Reaction Hydrogenolysis

(e.g., H2, Pd/C)

2-(Benzyloxy)butanoic acid 2-(Benzyloxy)butan-1-ol Substituted Secondary Alcohol Alkene Butane-1,2-diol
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Caption: Potential chemical transformations of 2-(Benzyloxy)butanal.

Reactions of the Aldehyde Group
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-

(benzyloxy)butanoic acid, using common oxidizing agents such as potassium permanganate

or chromic acid.

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol,

using reducing agents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by

nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary

alcohols.

Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the aldehyde

into an alkene.
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Reactions of the Benzyloxy Group
Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., using H₂

gas and a palladium-on-carbon catalyst) to deprotect the hydroxyl group, yielding butane-

1,2-diol.

Spectroscopic Characterization
The structure of 2-(Benzyloxy)butanal can be confirmed using a combination of spectroscopic

techniques. The expected key spectroscopic features are summarized below.
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Technique Expected Features

¹H NMR

- Aldehyde proton (CHO): Singlet or triplet

around δ 9.5-9.8 ppm. - Benzyl protons (C₆H₅):

Multiplet around δ 7.2-7.4 ppm. - Benzylic

protons (OCH₂Ph): Singlet or AB quartet around

δ 4.5 ppm. - Alpha-proton (CH-O): Multiplet

around δ 3.5-4.0 ppm. - Alkyl protons (CH₂CH₃):

Multiplets in the upfield region (δ 0.9-1.8 ppm).

¹³C NMR

- Carbonyl carbon (C=O): Signal around δ 200-

205 ppm. - Aromatic carbons: Signals between

δ 127-138 ppm. - Benzylic carbon (OCH₂Ph):

Signal around δ 70-75 ppm. - Alpha-carbon

(CH-O): Signal around δ 75-85 ppm. - Alkyl

carbons: Signals in the upfield region (δ 10-30

ppm).

IR Spectroscopy

- C=O stretch (aldehyde): Strong absorption

around 1720-1740 cm⁻¹. - C-H stretch

(aldehyde): Two weak bands around 2720 and

2820 cm⁻¹. - C-O stretch (ether): Strong

absorption around 1100 cm⁻¹. - Aromatic C=C

stretches: Medium absorptions around 1450-

1600 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): Peak at m/z = 178. - Key

Fragments: Loss of the ethyl group (m/z = 149),

loss of the benzyl group (m/z = 87), and the

tropylium ion (m/z = 91).

Potential Biological Role and Signaling
Specific biological activities of 2-(Benzyloxy)butanal have not been reported. However, as a

reactive aldehyde, it has the potential to interact with biological systems. Aldehydes are known

to be electrophilic and can react with nucleophilic residues in biomolecules such as proteins

and DNA. This reactivity is a key aspect of the biological activity of many naturally occurring

and synthetic aldehydes.
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General Interaction of Aldehydes with Biomolecules

Reactive Aldehyde
(e.g., 2-(Benzyloxy)butanal)

Biomolecule
(Protein, DNA)

Electrophilic Attack

Covalent Adduct Formation

Alteration of Biological Function
(e.g., Enzyme Inhibition, Cell Signaling)
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Caption: Conceptual pathway of aldehyde interaction with biological macromolecules.

The benzyloxy group may influence the lipophilicity and steric profile of the molecule,

potentially affecting its ability to cross cell membranes and interact with specific biological

targets. Further research would be necessary to elucidate any specific pharmacological or

toxicological properties of 2-(Benzyloxy)butanal.

Conclusion
2-(Benzyloxy)butanal is a molecule of interest due to its combination of an aldehyde and a

benzyl ether. While direct experimental data is scarce, a comprehensive understanding of its

chemical properties, reactivity, and potential biological interactions can be formulated based on
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the well-established principles of organic chemistry. This guide provides a foundational

understanding for researchers and developers who may consider this or structurally similar

molecules in their work. The synthetic routes and reaction pathways outlined here offer a

starting point for the practical application and further investigation of this compound.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties
of 2-(Benzyloxy)butanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12797497#2-benzyloxy-butanal-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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